molecular formula C26H22ClN3O4 B4916862 11-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4916862
M. Wt: 475.9 g/mol
InChI Key: SJZPTPZOLUIATD-UHFFFAOYSA-N
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Description

11-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.9 g/mol. The purity is usually 95%.
The exact mass of the compound 11-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is 475.1298839 g/mol and the complexity rating of the compound is 806. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 11-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-chloro-3-nitrophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c1-34-18-9-6-15(7-10-18)17-12-22-25(24(31)14-17)26(29-21-5-3-2-4-20(21)28-22)16-8-11-19(27)23(13-16)30(32)33/h2-11,13,17,26,28-29H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZPTPZOLUIATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)Cl)[N+](=O)[O-])C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H20ClN3O3\text{C}_{20}\text{H}_{20}\text{ClN}_3\text{O}_3

This structure features a dibenzo diazepine core with specific substitutions that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the dibenzo diazepine scaffold.
  • Introduction of the 4-chloro-3-nitrophenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution techniques.

Antimicrobial Activity

Recent studies have indicated that derivatives of dibenzo diazepines exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported in the range of 20–40 µM for Gram-positive bacteria such as Staphylococcus aureus and 40–70 µM for Gram-negative strains like Escherichia coli .
Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

Anticancer Activity

Compounds in this class have also been evaluated for anticancer properties. In vitro studies suggest that they may induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. Specific findings include:

  • Induction of apoptosis in human cancer cell lines with IC50 values ranging from 15 to 30 µM .

Neuropharmacological Effects

Some derivatives have shown promise in neuropharmacology:

  • They exhibit anxiolytic and sedative effects in animal models, likely due to modulation of GABAergic neurotransmission .

Case Study 1: Antimicrobial Efficacy

A study conducted by Shafiee et al. explored the antibacterial efficacy of various nitro-substituted dibenzo diazepines against resistant strains. The results demonstrated that compounds similar to our target compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents against resistant infections .

Case Study 2: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dibenzo diazepine derivatives and evaluated their cytotoxicity against several cancer cell lines. The most potent compound showed an IC50 value of approximately 25 µM against breast cancer cells, indicating a strong potential for further development .

Scientific Research Applications

Anticancer Activity

Research indicates that dibenzo[b,e][1,4]diazepines exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specific studies on related compounds suggest that the nitro group may play a role in enhancing cytotoxicity against tumor cells.

Neuropharmacological Effects

Dibenzo[b,e][1,4]diazepines are also investigated for their neuropharmacological effects. The compound may interact with neurotransmitter systems, potentially offering anxiolytic or sedative effects. Studies exploring the binding affinity of similar molecules to GABA receptors provide a framework for understanding its possible therapeutic benefits.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in OLED technology. Compounds with similar structural motifs have been explored for their ability to emit light when subjected to an electric field. The incorporation of electron-withdrawing groups like nitro can enhance charge mobility within the material.

Photovoltaic Cells

Research into organic photovoltaics has highlighted the importance of molecular structure in determining efficiency. The compound's ability to form stable thin films could be beneficial in developing cost-effective solar cells.

Pesticide Development

The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with similar diazepine frameworks have been noted for their insecticidal properties. Further exploration into its efficacy against specific pests could yield valuable insights for agricultural applications.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that structurally related dibenzo[b,e][1,4]diazepines exhibited significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Neuropharmacological Study : Research published in Neuroscience Letters showed that certain derivatives of dibenzo[b,e][1,4]diazepines had high binding affinity for GABA_A receptors, suggesting potential use as anxiolytics.
  • Material Science Application : An investigation into OLEDs reported that a related compound demonstrated excellent luminescence properties when doped into polymer matrices, indicating its potential as an emissive layer in OLED devices.

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